

Application Notes and Protocols: L-Histidine, Methyl Ester Dihydrochloride in Cell Culture

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Compound of Interest

Compound Name: *L-Histidine, methyl ester*

Cat. No.: B073626

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Introduction

L-Histidine, methyl ester dihydrochloride is a highly soluble and stable derivative of the essential amino acid L-Histidine.^{[1][2]} In cell culture, it serves as a readily available precursor to L-Histidine, which is vital for numerous cellular processes including protein synthesis, pH buffering, and the modulation of signaling pathways.^{[2][3]} Its enhanced solubility and stability make it an excellent supplement for various cell culture media, supporting robust cell growth, proliferation, and viability.^[2] These application notes provide detailed protocols for the use of **L-Histidine, methyl ester** dihydrochloride in cell culture, guidance on determining optimal concentrations, and an overview of its effects on cellular physiology.

While specific quantitative data and detailed protocols for **L-Histidine, methyl ester** dihydrochloride are not extensively documented in peer-reviewed literature, the following information is based on the well-established roles of L-Histidine in cell culture. The protocols provided are adapted from standard cell culture methodologies for amino acid supplementation. Researchers are encouraged to use these as a starting point and optimize the conditions for their specific cell lines and experimental needs.

Key Applications

- Cell Culture Media Supplementation: To support the growth and proliferation of various mammalian cell lines, including Chinese Hamster Ovary (CHO) and Human Embryonic

Kidney (HEK293) cells.[2]

- Recombinant Protein Production: To enhance the yield and quality of recombinant proteins by providing an essential building block for protein synthesis.
- Studying Cellular Metabolism and Signaling: To investigate the role of histidine in metabolic pathways, such as the mTOR pathway, and its impact on cellular responses to stress.[3][4]
- Antioxidant and Cytoprotective Studies: To explore the protective effects of histidine against oxidative stress and apoptosis.[5][6][7]

Data Presentation

Table 1: Physicochemical Properties of L-Histidine, Methyl Ester Dihydrochloride

Property	Value	Reference
CAS Number	7389-87-9	[1][2]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂ ·2HCl	[1][2]
Molecular Weight	242.1 g/mol	[1][2]
Appearance	White to off-white solid	[1]
Solubility	Soluble in water, DMSO, and Methanol	[1]
Storage Temperature	-20°C	[1]

Table 2: Recommended Starting Concentrations for L-Histidine Supplementation

Note: These concentrations are based on typical L-Histidine levels in commercially available cell culture media and published studies. The optimal concentration for **L-Histidine, methyl ester** dihydrochloride may vary and should be determined empirically. Adjustments should be made based on the molecular weight difference between L-Histidine (155.15 g/mol) and **L-Histidine, methyl ester** dihydrochloride (242.1 g/mol).

Cell Line	Application	Recommended Starting Concentration (of L-Histidine)
CHO Cells	General Cell Culture	0.2 - 0.5 mM
CHO Cells	Recombinant Antibody Production	0.5 - 2.0 mM
HEK293 Cells	Transient Transfection & Protein Expression	0.3 - 1.0 mM
Hybridoma Cells	Monoclonal Antibody Production	0.4 - 1.5 mM

Experimental Protocols

Protocol 1: Preparation of a Sterile Stock Solution of L-Histidine, Methyl Ester Dihydrochloride

Objective: To prepare a sterile, concentrated stock solution for supplementing cell culture media.

Materials:

- **L-Histidine, methyl ester** dihydrochloride powder
- Cell culture-grade water (e.g., WFI or Milli-Q)
- Sterile conical tubes (15 mL or 50 mL)
- Sterile 0.22 μ m syringe filter
- Sterile syringes
- Calibrated pH meter
- 1 M NaOH and 1 M HCl for pH adjustment (if necessary)

Procedure:

- In a sterile conical tube, weigh out the desired amount of **L-Histidine, methyl ester** dihydrochloride powder. For a 100 mM stock solution, dissolve 2.421 g in 100 mL of cell culture-grade water.
- Add approximately 80% of the final volume of water to the tube.
- Gently vortex or swirl the tube to dissolve the powder completely.
- If necessary, adjust the pH to the desired level (typically 7.2-7.4) using 1 M NaOH or 1 M HCl. Monitor the pH using a calibrated pH meter.
- Bring the solution to the final volume with cell culture-grade water.
- Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile storage bottle.
- Label the bottle with the compound name, concentration, and date of preparation.
- Store the stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Supplementation of Cell Culture Medium

Objective: To supplement a basal cell culture medium with a specific concentration of **L-Histidine, methyl ester** dihydrochloride.

Materials:

- Basal cell culture medium
- Sterile stock solution of **L-Histidine, methyl ester** dihydrochloride (from Protocol 1)
- Sterile serological pipettes
- Sterile cell culture flasks or plates

Procedure:

- Determine the desired final concentration of **L-Histidine, methyl ester** dihydrochloride in the cell culture medium.
- Calculate the volume of the stock solution required to achieve the desired final concentration using the formula: $C_1V_1 = C_2V_2$.
- Under sterile conditions in a laminar flow hood, add the calculated volume of the sterile stock solution to the basal medium.
- Gently swirl the medium to ensure thorough mixing.
- The supplemented medium is now ready for use in cell culture experiments.

Protocol 3: Cell Viability (MTT) Assay to Determine Optimal Concentration

Objective: To determine the optimal, non-toxic concentration range of **L-Histidine, methyl ester** dihydrochloride for a specific cell line.

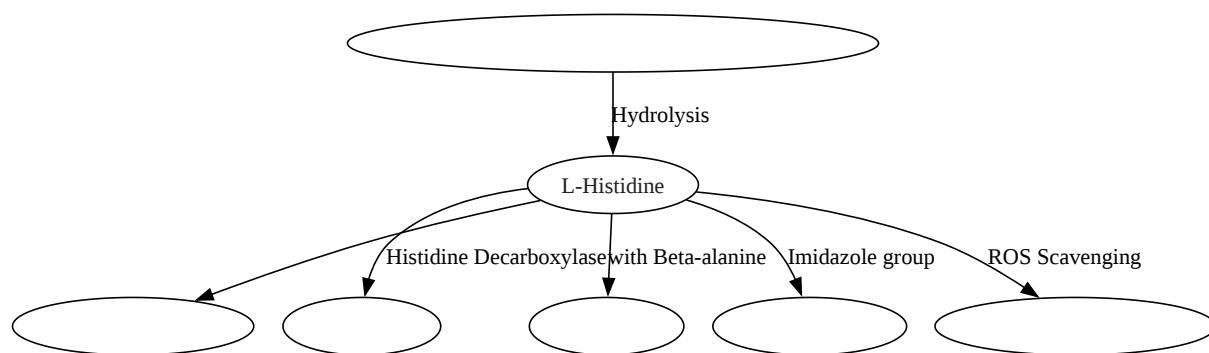
Materials:

- Cell line of interest
- Complete cell culture medium
- **L-Histidine, methyl ester** dihydrochloride stock solution
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Multi-well spectrophotometer (plate reader)

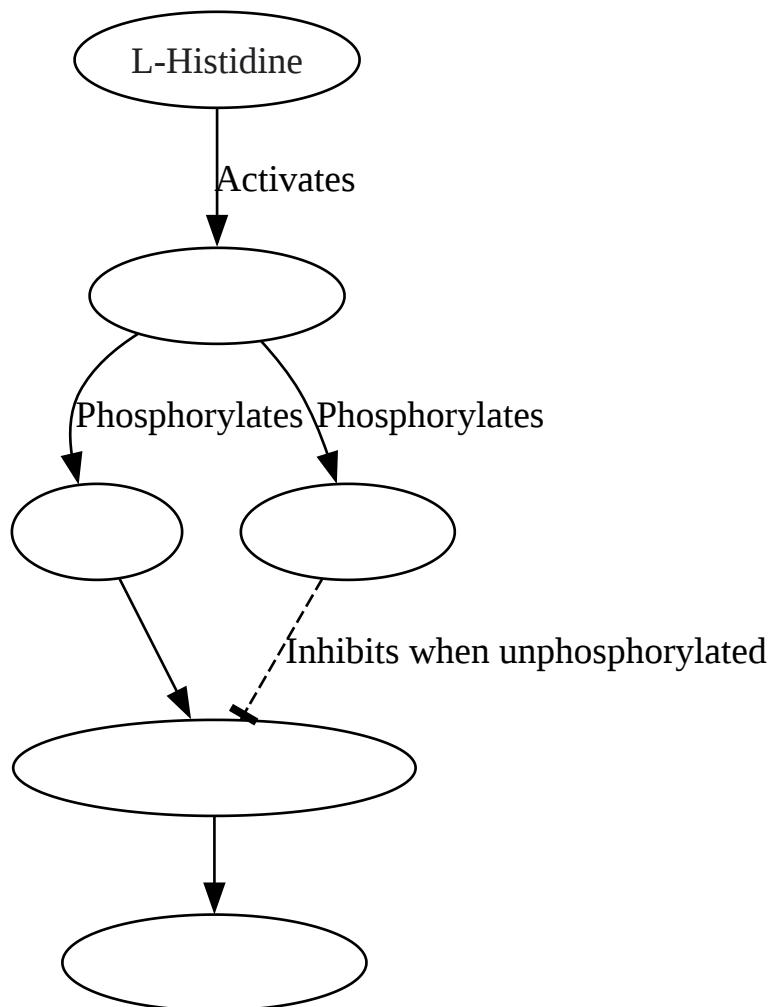
Procedure:

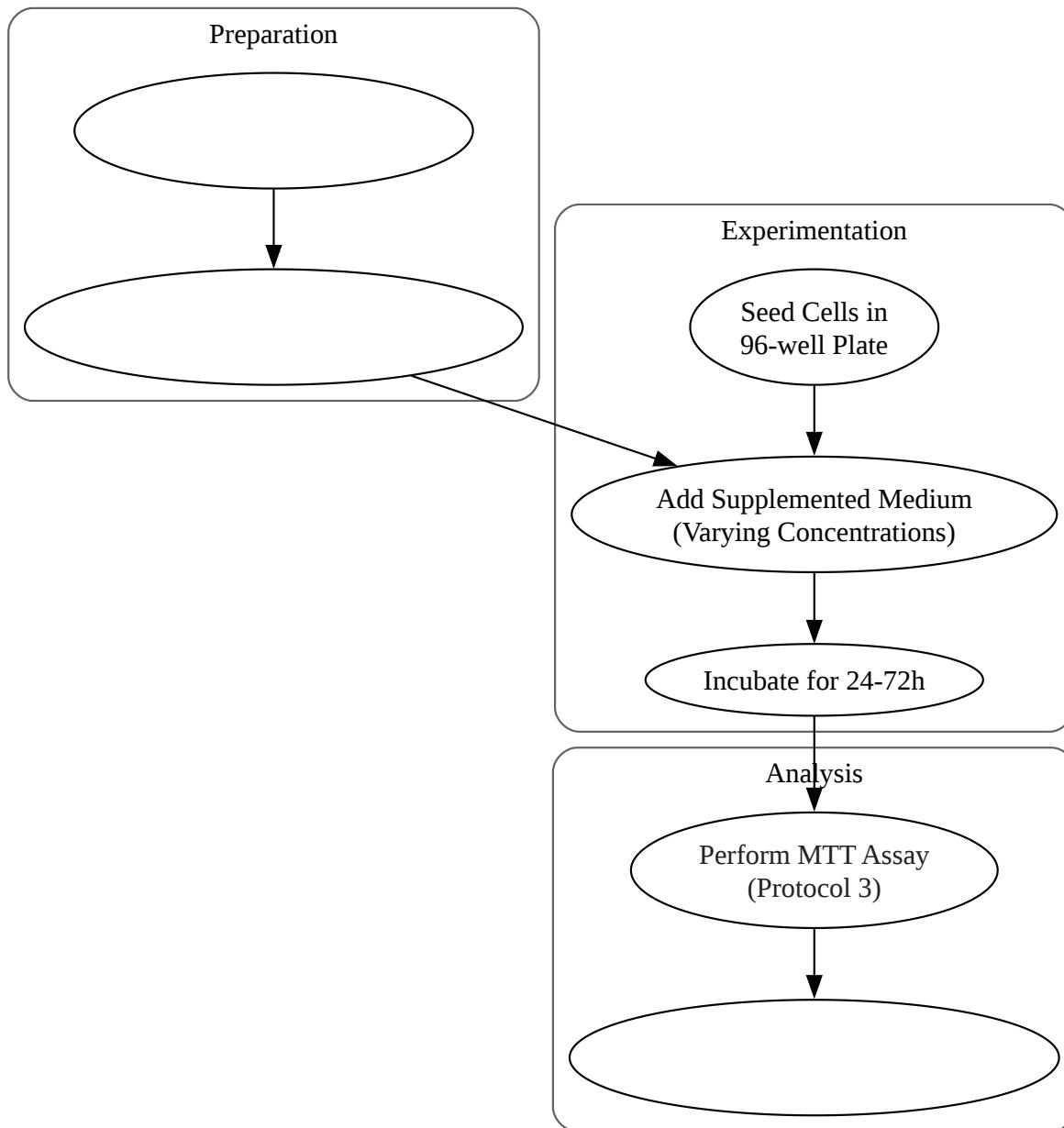
- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C and 5% CO₂.
- Prepare a serial dilution of the **L-Histidine, methyl ester** dihydrochloride stock solution in complete culture medium to create a range of final concentrations to be tested (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same volume of water as the highest concentration of the supplement).
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the supplement.
- Incubate the plate for 24-72 hours.
- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]
- Add 100 μ L of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][9]
- Read the absorbance at 570 nm using a microplate reader.[8][9]
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

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